molecular formula C12H20N2O2 B13332044 tert-Butyl (2R)-4-cyano-2-methylpiperidine-1-carboxylate

tert-Butyl (2R)-4-cyano-2-methylpiperidine-1-carboxylate

Cat. No.: B13332044
M. Wt: 224.30 g/mol
InChI Key: XXKVWQNGTUSFSH-YHMJZVADSA-N
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Description

tert-Butyl (2R)-4-cyano-2-methylpiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine carboxylates. This compound is characterized by the presence of a tert-butyl group, a cyano group, and a piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Properties

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

tert-butyl (2R)-4-cyano-2-methylpiperidine-1-carboxylate

InChI

InChI=1S/C12H20N2O2/c1-9-7-10(8-13)5-6-14(9)11(15)16-12(2,3)4/h9-10H,5-7H2,1-4H3/t9-,10?/m1/s1

InChI Key

XXKVWQNGTUSFSH-YHMJZVADSA-N

Isomeric SMILES

C[C@@H]1CC(CCN1C(=O)OC(C)(C)C)C#N

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R)-4-cyano-2-methylpiperidine-1-carboxylate typically involves the reaction of 2-methylpiperidine with tert-butyl chloroformate and a cyanide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The use of tert-butyl hydroperoxide as an oxidizing agent has also been reported in the synthesis of similar compounds .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R)-4-cyano-2-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl (2R)-4-cyano-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with proteins involved in biological pathways . The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2R)-4-cyano-2-methylpiperidine-1-carboxylate is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound in organic synthesis and scientific research.

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